(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol
CAS No.: 16651-65-3
Cat. No.: VC15980478
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16651-65-3 |
|---|---|
| Molecular Formula | C12H12O2 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | (1R)-1-naphthalen-1-ylethane-1,2-diol |
| Standard InChI | InChI=1S/C12H12O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2/t12-/m0/s1 |
| Standard InChI Key | DIUGLBPPQLGORR-LBPRGKRZSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2[C@H](CO)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(CO)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol consists of a naphthalene ring fused to an ethane-1,2-diol group. The naphthalene system, a polycyclic aromatic hydrocarbon, contributes to the compound’s planar rigidity and π-π stacking capabilities, while the vicinal diol (-OH groups on adjacent carbons) enables hydrogen bonding and coordination chemistry . The absolute configuration at C1 is critical; the R-configuration distinguishes it from its S-enantiomer and racemic forms, influencing its interactions in chiral environments .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are pivotal for confirming its structure and enantiomeric purity. For instance, -NMR spectra reveal distinct signals for the naphthalene protons (δ 7.0–8.5 ppm) and diol protons (δ 3.5–5.0 ppm) . Chiral HPLC using columns such as Chiralpak ID or AS-H resolves enantiomers, with retention times varying based on mobile phase composition (e.g., hexane:isopropanol mixtures) .
Synthesis and Enantioselective Production
Asymmetric Reduction Strategies
The enantioselective synthesis of (1R)-1-(Naphthalen-1-yl)ethane-1,2-diol often begins with the asymmetric reduction of 1-(naphthalen-1-yl)ethanone. Chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or transition-metal complexes enable high enantiomeric excess (ee). For example, CpTiCl-mediated photoredox pinacol coupling achieves diastereoselectivity >20:1 for the (1R,2R) configuration .
Kinetic Resolution in Flow Systems
Horeau amplification, a technique for enhancing enantiomeric purity, has been adapted for 1,2-diols using dinaphthyl borinic acid in continuous flow reactors. This method induces helicity (P or M) in the naphthyl groups, which correlates with the diol’s absolute configuration (S or R) . Such approaches achieve enantiomeric ratios (er) up to 98:2, as demonstrated in the resolution of (±)-1,2-di(naphthalen-1-yl)ethane-1,2-diol .
Table 1: Synthetic Methods for (1R)-1-(Naphthalen-1-yl)ethane-1,2-diol
Physicochemical Properties and Stability
Solubility and Hydrogen Bonding
The diol’s hydroxyl groups confer solubility in polar solvents (e.g., water, ethanol) while the naphthalene moiety enhances solubility in aromatic solvents (e.g., toluene) . Hydrogen bonding between -OH groups and solvents or substrates stabilizes crystalline forms, as observed in X-ray diffraction studies of analogous diols .
Thermal Stability
Applications in Asymmetric Catalysis and Material Science
Chiral Building Blocks
The R-configuration of (1R)-1-(Naphthalen-1-yl)ethane-1,2-diol makes it valuable in synthesizing enantiopure pharmaceuticals. For example, it serves as a precursor to chiral ligands for transition-metal catalysts, enhancing selectivity in cross-coupling reactions .
Chiral Resolution and Sensing
Dinaphthyl borinic acid derivatives of this diol exhibit induced circular dichroism (ICD), enabling rapid determination of absolute configuration via electronic circular dichroism (ECCD) spectroscopy . This technique has been applied to microscale analysis of natural products and pharmaceuticals .
Comparative Analysis with Structural Analogues
Enantiomeric and Diastereomeric Forms
The (1S)-enantiomer and meso-1,2-di(naphthalen-1-yl)ethane-1,2-diol exhibit distinct physicochemical and biological behaviors. For instance, the (1R,2R) diastereomer shows higher crystallinity and melting points compared to the meso form .
Table 2: Comparison of Naphthalenyl Diol Derivatives
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